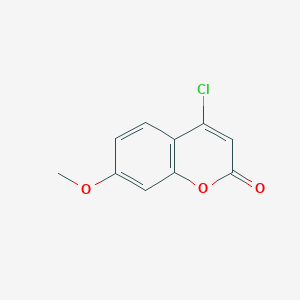

4-Chloro-7-methoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQYGPNMDSAAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 7 Methoxy 2h Chromen 2 One and Analogous Chromenone Structures

Pechmann Condensation Approaches in Coumarin (B35378) Synthesis

The Pechmann condensation is a classic and versatile method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring system. wikipedia.org The efficiency of the Pechmann condensation is influenced by the nature of the phenol, the β-ketoester, and the acid catalyst employed. arkat-usa.org

Application of Green Catalysts in Condensation Reactions

In recent years, there has been a significant shift towards the use of environmentally benign and reusable catalysts for coumarin synthesis to align with the principles of green chemistry. researchgate.net A variety of solid acid catalysts and biocatalysts have been explored as alternatives to traditional homogeneous acid catalysts like sulfuric acid, which are often corrosive and difficult to recycle. nih.govijisrt.com

Heterogeneous catalysts such as Ti(IV)-doped ZnO nanoparticles (Zn1−xTixO NPs) have demonstrated high efficiency and recyclability in the Pechmann condensation. nih.govacs.org For instance, Zn0.925Ti0.075O has been identified as a highly active catalyst for the reaction between various phenols and β-ketoesters, offering good yields in short reaction times. nih.govacs.org Other notable green catalysts include:

Al-MCM-41 and Al-SBA-1 molecular sieves nih.govacs.org

Keggin structure heteropolyacids nih.govacs.org

Graphite-montmorillonite K10 nih.govacs.org

Sulfonated carbon-coated magnetic nanoparticles (Fe3O4@C@OSO3H) nih.gov

Tamarind juice as a biocatalyst ijisrt.com

The use of mechanochemical methods, such as ball milling, in the presence of mild acid catalysts like methanesulfonic acid, also provides a solvent-free and efficient route to coumarins. rsc.org These green approaches offer advantages such as operational simplicity, high yields, reduced waste, and catalyst recyclability. researchgate.netnih.gov

Below is a table summarizing various green catalysts used in the Pechmann condensation:

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |

| Zn0.925Ti0.075O NPs | Phloroglucinol, Ethyl acetoacetate | 110 °C | 88 | nih.govacs.org |

| Sulfonated carbon-coated magnetic nanoparticles | Substituted phenols, β-ketoesters | Solvent-free, 120 °C | Good | nih.gov |

| Tamarind Juice | Resorcinol, Ethyl acetoacetate | 90 °C, 24 hrs | 48 | ijisrt.com |

| Methanesulfonic acid (ball milling) | Phenol derivatives, β-ketoesters | Ambient temperature | High | rsc.org |

Precursor Condensation: 3-Methoxyphenol (B1666288) with Ethyl 4-Chloroacetoacetate

The synthesis of 4-Chloro-7-methoxy-2H-chromen-2-one specifically involves the Pechmann condensation of 3-methoxyphenol with ethyl 4-chloroacetoacetate. This reaction is typically catalyzed by an acid. For instance, sulfamic acid has been shown to be an effective catalyst for the condensation of 3-methoxyphenol with ethyl 4-chloroacetoacetate, resulting in good yields of the corresponding coumarin. arkat-usa.org The reaction proceeds under solvent-free conditions, highlighting a greener approach to the synthesis of this specific compound.

Preparation of 4-Halomethyl Coumarin Intermediates

4-Halomethyl coumarins are important intermediates in the synthesis of various functionalized coumarin derivatives. researchgate.net These compounds can be prepared through several synthetic routes, including the reaction of diketene (B1670635) with halogenating agents.

Reactions of Diketene with Halogenating Agents

A process for preparing 4-halomethyl coumarins involves the reaction of diketene with a halogen, such as chlorine or bromine. google.com This reaction forms a γ-haloacetoacetic halide intermediate. This intermediate is then immediately reacted with a phenol to form a corresponding phenyl ester. Subsequent treatment with concentrated sulfuric acid leads to cyclization and the formation of the 4-halomethyl coumarin, which precipitates upon hydrolysis with an ice-water mixture. google.com This method provides a direct route to 4-halomethyl coumarins from readily available starting materials.

Post-Synthetic Functionalization of the Chromenone Scaffold

The chromenone scaffold can be further modified after its initial synthesis to introduce various functional groups, leading to a diverse range of derivatives with tailored properties. researchgate.netresearchgate.netasianpubs.org O-acylation is a common post-synthetic modification strategy.

O-Acylation Reactions for Ester Formation

O-acylation of hydroxycoumarins is a straightforward method for the synthesis of coumarinyl esters. sciepub.com This reaction typically involves the treatment of a hydroxycoumarin with an acyl chloride or acid anhydride (B1165640) in the presence of a base. sciepub.com For example, 4-hydroxycoumarin (B602359) can be O-acylated with various acyl chlorides in the presence of bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding esters. arabjchem.orgresearchgate.net This method is also applicable to other hydroxycoumarins, such as 7-hydroxy-2H-chromen-2-one, which can be acylated with 4-chlorobenzoyl chloride in the presence of triethylamine to produce 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) in high yield. mdpi.com The acylation of hydroxyl groups on the coumarin ring can significantly alter the properties of the parent molecule. ukzn.ac.zanih.gov

Nucleophilic Substitution Strategies at the 4-Position

The chlorine atom at the 4-position of the chromen-2-one ring is susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for creating diverse analogs. This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group and the pyrone ring system, which stabilizes the intermediate Meisenheimer complex. While direct studies on this compound are limited, extensive research on analogous structures, such as 4-chloro-quinolin-2(1H)-ones and other pyranoquinolinones, provides significant insight into these transformations. nih.govmdpi.comresearchgate.net The principles governing these reactions are directly applicable to the 4-chloro-chromenone scaffold.

A variety of nucleophiles can be employed to displace the 4-chloro substituent, leading to a wide range of 4-substituted chromenone derivatives. These reactions are typically carried out under mild to moderate conditions.

Key Nucleophilic Displacements:

Amination: Primary and secondary amines readily react with 4-chloro heterocycles to yield the corresponding 4-amino derivatives. These reactions are fundamental in medicinal chemistry for synthesizing libraries of bioactive compounds. nih.govmdpi.com

Thiation: The introduction of sulfur-containing functional groups can be achieved using thiols or thiourea (B124793). For instance, treatment of a 4-chloro-quinolinone with thiourea under fusion conditions resulted in the formation of the 4-sulfanyl derivative. mdpi.com This resulting thiol can be further S-alkylated to produce 4-alkylthio compounds. mdpi.com

Azidation: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group at the 4-position, creating a versatile intermediate that can be used for further transformations, such as the construction of tetrazole rings. mdpi.comresearchgate.net

Hydrazination: Hydrazine hydrate (B1144303) can displace the chloro group to form 4-hydrazino derivatives, which are valuable precursors for synthesizing fused heterocyclic systems. mdpi.com

The regioselectivity of nucleophilic attack is a crucial aspect of these syntheses. In systems with multiple halogen substituents, such as 2,4-dichloroquinazolines, theoretical and experimental studies have shown that the 4-position is generally more susceptible to nucleophilic attack. nih.gov Density Functional Theory (DFT) calculations indicate that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic addition. nih.gov This inherent reactivity allows for selective substitution reactions even in more complex molecules.

Table 1: Examples of Nucleophilic Substitution at the 4-Position of Analogous Heterocycles

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium Azide | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

Catalytic and Microwave-Assisted Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of efficient, rapid, and environmentally benign methodologies. rasayanjournal.co.in In this context, catalytic and microwave-assisted protocols have emerged as powerful tools for the synthesis of chromenone structures. nih.gov

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often, cleaner reactions with fewer side products. rasayanjournal.co.innih.govscialert.net The use of microwave irradiation can accelerate reactions that would otherwise require long periods of heating. rasayanjournal.co.in For the synthesis of coumarin derivatives, microwave assistance has been successfully applied to classic condensation reactions like the Pechmann condensation, often under solvent-free conditions using solid catalysts like Amberlyst-15. nih.gov

The synthesis of various substituted 2H-chromen-2-ones has been achieved efficiently using microwave irradiation. For example, the reaction of 3-acetylcoumarin (B160212) with various anilines to form Schiff bases was accomplished in minutes under microwave heating, compared to several hours using conventional methods. scialert.net Similarly, multicomponent reactions to build complex chromene derivatives have been effectively conducted with microwave assistance, highlighting the technology's utility in combinatorial synthesis. nih.gov

Catalytic methods are also central to the synthesis of the 2H-chromene core. msu.eduresearchgate.net Transition metal catalysts, particularly those based on gold, cobalt, and iron, have been employed for the cycloisomerization of aryl propargyl ethers and other related reactions to form the chromene ring system. msu.edu These catalytic cycles offer high atom economy and can provide access to a wide range of substituted chromenes. researchgate.net For instance, cobalt-catalyzed reactions involving salicyl-N-tosylhydrazones and terminal alkynes provide a novel route to 2H-chromenes through a metallo-radical mechanism. msu.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Pechmann Condensation (Resorcinol + Ethyl Acetoacetate) | Longer reaction times, lower yields | 4 minutes, 80-95% yield (with YbCl₃ catalyst) | nih.gov |

| Schiff Base Formation (3-Acetylcoumarin + Aniline) | Several hours | 2-5 minutes | scialert.net |

| Hydrazone Formation (3-Acetylcoumarin + Hydrazine) | 4-7 hours (reflux) | 8-10 minutes (120 °C) | nih.gov |

Structural Derivatization and Chemical Modification Strategies of the 4 Chloro 7 Methoxy 2h Chromen 2 One Scaffold

Synthesis of Novel Heterocyclic Conjugates

The introduction of heterocyclic moieties onto the 4-chloro-7-methoxy-2H-chromen-2-one framework is a key strategy to generate novel chemical entities. This approach often involves the nucleophilic substitution of the chloro group at the 4-position by a nitrogen atom of the incoming heterocycle.

Integration of 1,2,4-Triazole (B32235), 4,5-Dicyanoimidazole (B129182), and Purine (B94841) Moieties

The synthesis of coumarin-triazole derivatives has been explored, although not always starting directly from this compound. One reported method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 1-bromo-2-chloroethane (B52838) to form an intermediate, which is then condensed with a triazole. amazonaws.com While this illustrates a general strategy for linking triazoles to the coumarin (B35378) core, direct nucleophilic substitution of the 4-chloro position on this compound by 1,2,4-triazole represents a more direct approach to creating a C-N linkage.

Development of Coumarin-Hybrid Molecular Architectures

The development of hybrid molecules that combine the coumarin scaffold with other pharmacologically relevant structures is a prominent area of research. This strategy aims to create multifunctional molecules by linking different bioactive moieties.

Coumarin-Benzothiazole Hybrids

The synthesis of coumarin-benzothiazole hybrids has been achieved through various synthetic routes. One approach involves the reaction of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde (B1680747) derivatives to yield 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives. nih.gov Another method describes the synthesis of 2-aryl-benzothiazoles, which could potentially be coupled with a coumarin moiety. nih.gov While these methods demonstrate the formation of coumarin-benzothiazole structures, a direct synthesis commencing from this compound would likely involve the nucleophilic attack of an amino-functionalized benzothiazole (B30560) at the 4-position of the coumarin ring, displacing the chloride.

Coumarin-Schiff Base Hybrids

A notable strategy for the development of coumarin-hybrid molecules involves the synthesis of coumarin-Schiff base conjugates. A relevant synthetic pathway starts with the Pechmann condensation of 3-methoxyphenol (B1666288) and ethyl 4-chloroacetoacetate to produce 4-(chloromethyl)-7-methoxy-2H-chromen-2-one. nih.gov This intermediate, which is structurally similar to the target compound, is then reacted with pre-synthesized Schiff bases (imines) to form coumarin-imine hybrids. nih.gov The Schiff bases themselves are typically formed through the acid-catalyzed condensation of an aldehyde or ketone with a primary amine. nih.gov This modular approach allows for the generation of a library of diverse coumarin-Schiff base hybrids by varying the components of the Schiff base.

| Starting Material | Reagents | Product | Yield (%) |

| 3-Methoxyphenol and Ethyl 4-chloroacetoacetate | Concentrated H₂SO₄ | 4-(Chloromethyl)-7-methoxy-2H-chromen-2-one | 94.0 |

| 4-(Chloromethyl)-7-methoxy-2H-chromen-2-one and various Schiff bases | Not specified | Coumarin-imine hybrids | Moderate to good |

Coumarin-Chalcone and Acrylohydrazide Conjugates

The synthesis of coumarin-chalcone hybrids is a well-established method for creating molecules with extended conjugation and diverse biological activities. The Claisen-Schmidt condensation is the most common method employed, which involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. scispace.comnih.gov To create a coumarin-chalcone hybrid from a precursor related to this compound, one would first need to introduce an acetyl group, typically at the 3-position of the coumarin ring. This 3-acetylcoumarin (B160212) can then undergo condensation with various benzaldehydes to yield the desired chalcones. nih.gov

The synthesis of coumarin-acrylohydrazide conjugates from this compound is not explicitly detailed in the available literature. Such a synthesis would likely require a multi-step process, potentially involving the conversion of the 4-chloro group to a hydrazide moiety, which could then be reacted with an appropriate acryloyl derivative.

Coumarin-Tryptamine and Coumarin-Theophylline Derivatives

Detailed synthetic procedures for the direct conjugation of tryptamine (B22526) and theophylline (B1681296) to the 4-position of this compound are not prevalent in the reviewed scientific literature. However, based on general synthetic principles, the formation of such derivatives would likely proceed via a nucleophilic substitution reaction. The amino group of tryptamine could displace the chloro group at the 4-position of the coumarin ring, likely under basic conditions or with the aid of a palladium catalyst. Similarly, the nitrogen atom of theophylline could act as a nucleophile to form a C-N bond with the coumarin scaffold. The feasibility and specific conditions for these reactions would require further experimental investigation.

Introduction of Aminoethyl and Other Side Chains

The chlorine atom at the C4 position of the this compound scaffold serves as a key functional handle for introducing a variety of side chains through nucleophilic substitution reactions. This reactivity is crucial for the structural diversification of the chromenone core, allowing for the incorporation of moieties that can modulate the molecule's physicochemical properties and biological activity. The electron-withdrawing nature of the adjacent carbonyl group and the lactone oxygen enhances the electrophilicity of the C4 position, making it susceptible to attack by a range of nucleophiles, including primary and secondary amines.

A common strategy for derivatization involves the reaction of this compound with N-substituted aminoethylamines. This reaction typically proceeds by the displacement of the C4 chloro group by the terminal amino group of the side chain. The reaction conditions can be tailored to favor the desired substitution product, often involving the use of a suitable solvent and potentially a base to neutralize the hydrogen chloride generated during the reaction.

While direct studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from similar coumarin systems. For instance, the analogous compound, 4-chloro-7-hydroxy-chromen-2-one, has been shown to undergo nucleophilic substitution at the C4 position. In one study, this hydroxy-substituted coumarin was reacted with bis(2-chloro-ethyl) amine in the presence of ethanol (B145695) and phosphoric acid under reflux conditions, resulting in the formation of a {4-[bis-(2-chloro-ethyl)-amino]-7-hydroxy-2-oxo-2H-chromen-3-yl}-phosphonic acid derivative ejmse.ro. This demonstrates the feasibility of displacing the C4 chloro atom with an amino-containing side chain.

The introduction of various other side chains can be envisaged through similar nucleophilic substitution pathways. The selection of the nucleophile dictates the nature of the appended side chain, enabling the synthesis of a diverse library of C4-substituted 7-methoxy-2H-chromen-2-one derivatives.

Table 1: Examples of Nucleophilic Substitution at the C4 Position of 4-Chloro-Coumarin Analogs

| Starting Material | Nucleophile | Resulting C4-Substituent | Reference |

|---|---|---|---|

| 4-Chloro-7-hydroxy-chromen-2-one | Bis(2-chloro-ethyl) amine | -N(CH₂CH₂Cl)₂ | ejmse.ro |

Regioselective Halogenation and Alkyl/Aryl Substitutions on the Chromenone Ring

Further modification of the this compound scaffold can be achieved through electrophilic substitution reactions on the benzenoid ring of the chromenone core. The methoxy (B1213986) group at the C7 position is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions. Consequently, electrophilic attack is expected to occur preferentially at the C6 and C8 positions, which are ortho and para to the methoxy group, respectively.

Regioselective Halogenation:

The introduction of additional halogen atoms onto the chromenone ring can significantly impact the electronic properties and biological profile of the molecule. Regioselective halogenation of coumarins is a well-established synthetic strategy. For the 7-methoxy substituted chromenone ring, electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed. The reaction conditions, including the choice of solvent and catalyst, can be optimized to control the position and degree of halogenation. Given the directing effect of the C7-methoxy group, halogenation is anticipated to occur primarily at the C6 and/or C8 positions.

Alkyl/Aryl Substitutions:

Friedel-Crafts alkylation and acylation reactions provide a means to introduce alkyl and aryl groups onto the aromatic ring of the chromenone scaffold. Similar to halogenation, the C7-methoxy group will direct these substitutions to the C6 and C8 positions. For Friedel-Crafts alkylation, an alkyl halide is reacted with the chromenone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For acylation, an acyl halide or anhydride (B1165640) is used, which typically results in less polysubstitution compared to alkylation. Subsequent reduction of the introduced acyl group can provide an alternative route to alkyl-substituted derivatives.

The introduction of aryl substituents can be accomplished through various cross-coupling reactions, such as the Suzuki or Heck reaction. These methods would typically require prior functionalization of the chromenone ring with a suitable group, such as a halogen or a boronic acid, at the desired position (e.g., C6 or C8) to facilitate the coupling reaction.

While specific examples of these regioselective modifications on the this compound are not extensively documented, the general principles of electrophilic aromatic substitution on activated coumarin rings are well-understood and provide a predictive framework for these synthetic transformations.

Table 2: Predicted Regioselective Reactions on the this compound Scaffold

| Reaction Type | Reagents | Predicted Position of Substitution | Expected Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C6 and/or C8 | Bromo-4-chloro-7-methoxy-2H-chromen-2-one |

| Chlorination | N-Chlorosuccinimide (NCS) | C6 and/or C8 | Dichloro-7-methoxy-2H-chromen-2-one |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | C6 and/or C8 | Alkyl-4-chloro-7-methoxy-2H-chromen-2-one |

Reactivity and Chemical Transformations of the 4 Chloro 7 Methoxy 2h Chromen 2 One Nucleus

Reactivity of the Chloromethyl Group in Synthetic Pathways

While the specific compound of focus is 4-Chloro-7-methoxy-2H-chromen-2-one, the reactivity of a chloromethyl group on a chromen-2-one scaffold is a relevant area of study. For instance, the related compound, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, highlights the synthetic utility of the chloromethyl group. This group serves as a reactive handle for introducing various functionalities through nucleophilic substitution reactions.

The chlorine atom in the chloromethyl group is a good leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the synthesis of diverse derivatives with modified properties. For example, reaction with amines, thiols, or alkoxides can lead to the corresponding amino-, thio-, or alkoxy-methyl derivatives, respectively. These transformations are crucial for building molecular complexity and for structure-activity relationship (SAR) studies in drug discovery.

Functional Group Interconversions on the Chromenone Core

Functional group interconversions are fundamental in modifying the properties of the this compound core. These transformations can alter the electronic and steric characteristics of the molecule, influencing its reactivity and biological profile.

Oxidation and Reduction Pathways

The chromenone core itself is relatively stable to typical oxidizing and reducing agents. However, substituents on the ring can undergo such transformations. For instance, if a nitro group were present on the aromatic ring, it could be reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then be further functionalized.

While direct oxidation of the 7-methoxy group is not commonly reported, demethylation to the corresponding 7-hydroxycoumarin is a feasible transformation. This can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then be a site for further derivatization, such as etherification or esterification, to produce a library of new compounds.

Mechanistic Aspects of Regioselective Reactions

Regioselectivity is a critical aspect of the chemical transformations involving the this compound nucleus. The substitution pattern on the chromenone ring directs the outcome of various reactions.

For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, on the 7-methoxychromen-2-one system are directed by the activating methoxy (B1213986) group and the deactivating effect of the pyrone ring. The methoxy group is an ortho-, para-director. Given that the position para to the methoxy group is part of the fused ring system, electrophilic substitution is generally expected to occur at the C6 and C8 positions. The regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, nitration of 7-methoxy-2,2-dimethylchroman-4-one, a related precursor, has been shown to be regioselective. rsc.org

The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, when applied to 7-methoxy-2,2-dimethylchroman-4-one, results in the formation of 4-chlorochromene-3-carbaldehydes in low yields, with 4-chloro-2H-chromenes being the major products. rsc.org This highlights the complex interplay of steric and electronic factors that govern the regioselectivity of such transformations.

Furthermore, the presence of the chlorine atom at the C4-position makes this site susceptible to nucleophilic attack. The mechanism of these substitution reactions is typically an addition-elimination pathway, facilitated by the electron-withdrawing nature of the carbonyl group in the pyrone ring. The regioselectivity of this nucleophilic attack is highly specific to the C4-position due to the electronic activation provided by the adjacent carbonyl and the inherent reactivity of the vinyl chloride moiety.

| Compound Name | Molecular Formula | Key Reactions/Properties | Reference |

| This compound | C10H7ClO3 | Starting material for various synthetic transformations. | parchem.com |

| 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | Reactive chloromethyl group for nucleophilic substitution. | sigmaaldrich.com |

| 7-Methoxy-2,2-dimethylchroman-4-one | C12H14O3 | Precursor in the synthesis of chlorochromenes. rsc.org | rsc.org |

| 4-Chlorochromene-3-carbaldehydes | C10H6Cl2O2 | Product of the Vilsmeier-Haack reaction on chroman-4-ones. rsc.org | rsc.org |

| 7-Hydroxycoumarin | C9H6O3 | Product of demethylation of 7-methoxycoumarin (B196161). | scielo.br |

An article focusing solely on the biological activities of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for scientific literature detailing the specific biological and mechanistic insights for "this compound" have not yielded sufficient data to fulfill the requirements of the requested article outline. The available information primarily identifies this compound as a chemical intermediate used in the synthesis of other derivatives google.com. While related coumarin (B35378) compounds have been investigated for various biological activities, the specific data concerning the antimicrobial, anticancer, and anti-inflammatory properties of this compound itself is not present in the accessible literature.

Therefore, a detailed and scientifically accurate article adhering strictly to the provided outline cannot be constructed.

Investigation of Biological Activities and Mechanistic Insights

Antioxidant Capacity and Radical Scavenging Mechanisms

Coumarin (B35378) and its derivatives are recognized as a significant class of compounds with a wide array of biological activities, including antioxidant effects. The antioxidant and free radical scavenging capacity of coumarins is largely dependent on the type and position of substituents on their core structure. scholaris.ca

The presence and position of hydroxyl groups play a crucial role in the antioxidant activity of coumarins. For instance, studies have shown that a hydroxyl group at the 7-position significantly enhances peroxide scavenging capabilities compared to the parent coumarin molecule. nih.gov Similarly, a hydroxyl group at the 4-position also increases this activity, although to a lesser extent than a substitution at position 7. nih.gov The δ-lactone coumarin ring is considered fundamental for producing and stabilizing radical species, contributing to the pro-apoptotic action of hydroxycoumarins. mdpi.com

The mechanism of radical scavenging by coumarin derivatives is believed to involve multiple pathways. Theoretical studies suggest that in a gas phase or benzene (B151609) medium, the Hydrogen Atom Transfer (HAT) mechanism is thermodynamically more favorable. nih.gov However, in polar media like ethanol (B145695) or water, the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism appears to be favored. nih.gov The stability of the resulting radical and anionic species is key to their antioxidative activity. For example, the loss of a proton or hydrogen atom from a group bonded to the C7 position can lead to the formation of a planar chemical species, which allows for better delocalization of spin and charge. nih.gov

Enzyme Modulation and Inhibition Studies

Coumarin derivatives have been extensively investigated for their ability to modulate and inhibit various enzymes, which underlies many of their therapeutic potentials.

Acetylcholinesterase and Monoamine Oxidase Inhibition

Coumarin-based compounds have emerged as significant inhibitors of both acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), enzymes critically involved in the pathology of neurodegenerative diseases. frontiersin.orgscienceopen.comscienceopen.com AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, a key aspect in managing Alzheimer's disease. nih.govnih.gov MAO inhibitors are established therapeutic agents for treating depression and Parkinson's disease. scienceopen.comscienceopen.comnih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions on the coumarin scaffold are critical for inhibitory activity and selectivity. scienceopen.comscienceopen.com For instance, the nature and length of the substituent at the C-7 position of the coumarin ring can affect the specificity and selectivity of MAO inhibition. scienceopen.com Specifically, a benzyloxy group at C-7 has been shown to inhibit MAO-B more effectively than diethylamino, hydroxyl, or methoxy (B1213986) groups. scienceopen.comscienceopen.com Furthermore, phenyl substitution has a distinct effect on MAO inhibitory activity and selectivity; 3-phenyl substitution tends to enhance MAO-B inhibition, while 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.comscienceopen.com

Several synthesized series of 7-oxycoumarin derivatives have demonstrated high affinity and selectivity for the MAO-A isoenzyme, with inhibitory constants (Ki) in the picomolar range. nih.govfigshare.com

Table 1: Inhibition of Acetylcholinesterase and Monoamine Oxidase by Coumarin Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 3-Carboxamido-7-substituted coumarin (Compound 21) | hMAO-A | IC50 = 0.0014 µM | scienceopen.comscienceopen.com |

| 7-(Benzyloxy)-3-(hydrazinyl) coumarin (Compound 53) | hMAO-B | IC50 = 3.22 nM | scienceopen.comscienceopen.com |

| 3,7-dihydroxycoumarin | DAAO | IC50 = 0.167 µM | nih.gov |

| 6,7-dihydroxycoumarin | DAAO | IC50 = 0.224 µM | nih.gov |

| Amino-7,8-dihydro-4H-chromenone derivative (4k) | BChE | IC50 = 0.65 µM, Ki = 0.55 µM (competitive) | nih.gov |

Protein Tyrosine Kinase Inhibition

The antitumor activity of coumarin derivatives is partly attributed to their ability to inhibit various signaling pathways, including those involving protein kinases. mdpi.comfrontiersin.org While much research has focused on the PI3K/AKT/mTOR pathway, which primarily involves serine/threonine kinases, there is evidence of coumarin derivatives inhibiting tyrosine kinases as well. mdpi.comnih.govnih.gov

For example, certain coumarin–furo[2,3-d]pyrimidone hybrid molecules have been investigated for their antitumor activities. Kinase activity assays revealed that specific compounds from this series may act as multi-target inhibitors. One potent compound demonstrated an inhibition rate of 20-40% on ten different kinases at a concentration of 1 µmol/L, including the receptor tyrosine kinase RON (Recepteur d'Origine Nantais). researchgate.net Molecular docking studies have further explored the potential binding modes of these compounds with the RON kinase. researchgate.net

Aromatase Activity Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. frontiersin.orgjst.go.jpsemanticscholar.org Coumarin derivatives have been identified as a novel class of aromatase inhibitors. jst.go.jpsemanticscholar.org

Research has shown that specific structural features are crucial for the aromatase inhibitory activity of coumarins. One study identified 4-benzyl-3-(4′-chlorophenyl)-7-methoxycoumarin as a potent competitive inhibitor of aromatase with respect to the androgen substrate, exhibiting a Ki value of 84 nM. semanticscholar.org Structure-activity studies revealed that the 3-(4′-chlorophenyl), 4-benzyl, and 7-methoxy groups are all important for its inhibitory capability. semanticscholar.org This compound was found to be significantly more potent than the first-generation aromatase inhibitor aminoglutethimide. semanticscholar.org The absence of the coumarin ring in acyclic analogs was shown to decrease aromatase inhibitory activity. frontiersin.org

Table 2: Aromatase Inhibition by Coumarin Derivatives

| Compound | Inhibitory Activity (Ki / IC50) | Inhibition Type | Reference |

|---|---|---|---|

| 4-benzyl-3-(4′-chlorophenyl)-7-methoxycoumarin | Ki = 84 nM | Competitive | semanticscholar.org |

| 4-benzyl-3-(4′-chlorophenyl)-7-hydroxycoumarin | Ki = 0.23 µM | Competitive | semanticscholar.org |

| 4-benzyl-7-methoxy-3-phenylcoumarin | Ki = 1.1 µM | Competitive | semanticscholar.org |

| 7-(pyridin-3-yl)coumarin | IC50 = 30.3 nM | Not specified | nih.gov |

| 7,7'-diethylamino-3,3'-biscoumarin | IC50 = 28.7 nM | Not specified | nih.gov |

| N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | IC50 = 4.5 µM | Not specified | jst.go.jpnih.gov |

Carbonic Anhydrase Inhibition

Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors due to their non-classical mechanism of action. unipi.it Unlike classical sulfonamide inhibitors that directly chelate the catalytic zinc ion, coumarins act as suicide inhibitors. acs.org Upon binding to the CA active site, the coumarin's lactone ring is hydrolyzed by the enzyme's esterase activity, forming a 2-hydroxy-cinnamic acid derivative. unipi.it This product then binds at the entrance of the active site cavity, blocking substrate access. unipi.it

This class of inhibitors has shown promising selectivity for certain CA isoforms. Many synthetic and natural coumarin derivatives exhibit high selectivity and activity towards the tumor-associated isoforms hCA IX and XII, with inhibition constants in the low micromolar to nanomolar range. unipi.ittandfonline.com Conversely, they often show much lower potency against the ubiquitous, off-target isoforms hCA I and II. unipi.ittandfonline.commdpi.com For example, a series of 4-chloromethyl-7-hydroxy-coumarin derivatives were synthesized, with some showing higher inhibitory activity against hCA I and hCA II. researchgate.net The coumarin ester known as compound 19 was identified as a nanomolar inhibitor of the extracellular isoform hCA IV with a KI of 48 nM. acs.org

Table 3: Inhibition of Carbonic Anhydrase Isoforms by Coumarin Derivatives

| Compound Class/Derivative | Target Isoform | Inhibitory Activity (IC50 / KI) | Reference |

|---|---|---|---|

| Coumarin/Psoralen Derivatives | hCA IX and XII | Low micromolar to nanomolar range | tandfonline.com |

| Coumarin/Psoralen Derivatives | hCA I and II | No activity | tandfonline.com |

| 4-chloromethyl-7-hydroxy-coumarin derivative (3d) | hCA I | IC50: 79 µM | researchgate.net |

| 4-chloromethyl-7-hydroxy-coumarin derivative (3d) | hCA II | IC50: 88 µM | researchgate.net |

| Coumarin Ester (Compound 19) | hCA IV | KI = 48 nM | acs.org |

LSD1 Inhibition

Lysine-specific histone demethylase 1 (LSD1), also known as KDM1A, is an important epigenetic regulator and a recognized therapeutic target in oncology due to its frequent abnormal expression in various cancers. nih.govnih.govnih.gov Coumarin analogs have been designed and synthesized as potent LSD1 inhibitors. nih.gov

Several coumarin-based compounds have demonstrated significant inhibitory activity in enzyme assays. For instance, a coumarin–1,2,3-triazole–dithiocarbamate hybrid (compound 8k) showed potent and reversible inhibition against LSD1 with an IC50 value of 0.39 μM, which was 74-fold more potent than the known inhibitor tranylcypromine. rsc.org Notably, this compound also displayed excellent selectivity for LSD1 over MAO-A and MAO-B. rsc.org Another coumarin analog, YX10, showed potent LSD1 inhibition and exhibited anticlonogenic effects on A549 and MGC-803 cancer cell lines with IC50 values of 1.52 µM and 0.98 µM, respectively. nih.gov Molecular modeling suggests these inhibitors bind to the active site of the LSD1 protein. nih.gov Inhibition of LSD1 leads to an increase in histone methylation marks such as H3K4me1, H3K4me2, and H3K9me2, which can derepress fate-determining transcription factors and promote epithelial differentiation. nih.govrsc.org

Table 4: LSD1 Inhibition by Coumarin Derivatives

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Coumarin–1,2,3-triazole–dithiocarbamate hybrid (8k) | LSD1 | 0.39 µM | rsc.org |

| Tranylcypromine (2-PCPA) | LSD1 | ~29 µM (calculated from 74-fold less potent than 8k) | rsc.org |

| Coumarin analog (YX10) | A549 cells | 1.52 µM | nih.gov |

| Coumarin analog (YX10) | MGC-803 cells | 0.98 µM | nih.gov |

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.net Although there is no specific data on the α-glucosidase inhibitory activity of 4-Chloro-7-methoxy-2H-chromen-2-one, numerous studies have demonstrated that the coumarin scaffold is a promising framework for the development of potent α-glucosidase inhibitors.

A series of 3,4- and 3,6-disubstituted chromenones were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Many of these compounds displayed varying degrees of inhibition. One of the most potent compounds in this series was a 3-acetyl-6-(6-methoxy-3-pyridyl) substituted chromenone, which was identified as a mixed non-competitive inhibitor of rat intestinal α-glucosidase. nih.gov In vivo testing in starch-loaded Wistar rats confirmed its significant antihyperglycemic properties. nih.gov

Another study on chromone (B188151) derivatives from the marine fungus Penicillium thomii Maire revealed that compounds featuring a 5,7-dioxygenated chromone moiety exhibited notable α-glucosidase inhibition. mdpi.com Specifically, penithochromones A and C showed significant inhibitory activity, with IC50 values of 268 and 688 μM, respectively, which were more potent than the positive control, acarbose (B1664774) (1.3 mmol). mdpi.com

Furthermore, a series of novel 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and synthesized as potential anti-diabetic agents. rsc.org Several of these derivatives showed potent inhibition of both α-amylase and α-glucosidase. rsc.org For instance, 3-cyano-2-imino-2H-chromene-6-sulfonamide demonstrated a higher inhibitory potential against α-glucosidase (IC50 = 0.548 ± 0.02 μg/mL) than the standard drug acarbose (IC50 = 0.604 ± 0.02 μg/mL). rsc.org

These findings underscore the potential of the coumarin skeleton as a basis for designing new and effective α-glucosidase inhibitors. The specific substitutions on the coumarin ring play a crucial role in determining the potency and mechanism of inhibition.

Table 1: α-Glucosidase Inhibitory Activity of Selected Chromenone Derivatives

| Compound | IC50 Value | Source |

|---|---|---|

| 3-acetyl-6-(6-methoxy-3-pyridyl) chromenone | Potent inhibitor (specific IC50 not provided) | nih.gov |

| Penithochromone A | 268 μM | mdpi.com |

| Penithochromone C | 688 μM | mdpi.com |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | 0.548 ± 0.02 μg/mL | rsc.org |

| Acarbose (Positive Control) | 1.3 mmol | mdpi.com |

| Acarbose (Positive Control) | 0.604 ± 0.02 μg/mL | rsc.org |

Other Reported Biological Activities (e.g., Anticonvulsant, Antituberculosis, Antidiabetic)

The versatility of the coumarin scaffold extends to a range of other biological activities, including anticonvulsant, antituberculosis, and broader antidiabetic effects.

Anticonvulsant Activity:

The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Several coumarin derivatives have been investigated for their potential in this area. A study on substituted hydroxycoumarins and a derivative of 3-nitro-2-oxo-2H-chromen-4-yl demonstrated anticonvulsant properties in nicotine (B1678760) and corazole convulsion models. researchgate.net Notably, 4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid showed activity at a dose of 20 mg/kg in the corazole test. researchgate.net In another study, a series of chalcone (B49325) derivatives containing a coumarin moiety were synthesized and evaluated. eurekaselect.com Several of these compounds, exhibited anticonvulsant activity at a dose of 30 mg/kg in the maximal electroshock seizure test. eurekaselect.com

Antituberculosis Activity:

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. The coumarin nucleus has been explored as a scaffold for the development of such agents. A series of 2-(substituted phenyl)-4H-chromen-4-one derivatives were synthesized and showed promising antitubercular activity when compared with the standard drug streptomycin. researchgate.net Additionally, an evaluation of 4-methyl-7-substituted coumarin hybrids revealed that the presence of electron-withdrawing substituents tended to enhance their anti-tubercular activity. nih.gov

Antidiabetic Activity:

Beyond α-glucosidase inhibition, coumarin derivatives have shown potential as antidiabetic agents through other mechanisms. For instance, some synthetic coumarin derivatives have been reported as dipeptidyl peptidase IV (DPP-IV) inhibitors, which is a validated pathway for the treatment of type 2 diabetes. researchgate.net The coumarin-based drug dicumarol (B607108) has a long history of clinical use with minimal side effects, suggesting a favorable safety profile for this class of compounds. The pharmacological properties of coumarins are highly dependent on the type and position of substituents on the coumarin ring.

Table 2: Other Reported Biological Activities of Coumarin Derivatives

| Biological Activity | Compound Class | Key Findings | Source |

|---|---|---|---|

| Anticonvulsant | 4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid | Active at 20 mg/kg in corazole convulsion test. | researchgate.net |

| Anticonvulsant | Chalcone derivatives with a coumarin moiety | Active at 30 mg/kg in maximal electroshock seizure test. | eurekaselect.com |

| Antituberculosis | 2-(substituted phenyl)-4H-chromen-4-one derivatives | Promising activity compared to streptomycin. | researchgate.net |

| Antituberculosis | 4-methyl-7-substituted coumarin hybrids | Electron-withdrawing groups enhanced activity. | nih.gov |

| Antidiabetic (DPP-IV inhibition) | Synthetic coumarin derivatives | Identified as potential DPP-IV inhibitors. | researchgate.net |

Molecular Mechanisms Underlying Biological Activities

Ligand-Target Interactions

The interaction between a small molecule, such as 4-Chloro-7-methoxy-2H-chromen-2-one, and its biological targets is fundamental to its mechanism of action. These non-covalent interactions dictate the binding affinity and specificity of the compound.

Formation of Hydrogen Bonds and Electrostatic Interactions

Currently, there are no specific studies available that detail the formation of hydrogen bonds or electrostatic interactions between this compound and specific biological targets. While crystal structure analyses of related chromen-2-one compounds reveal the presence of intermolecular hydrogen bonds that stabilize their crystal lattices, equivalent data for this compound has not been published.

π-π Stacking Interactions with Aromatic Residues

Detailed analyses, such as X-ray crystallography or molecular docking studies, specifically demonstrating π-π stacking interactions between this compound and aromatic amino acid residues of a protein target, are not present in the available scientific literature. Such interactions are common for planar aromatic structures like the coumarin (B35378) nucleus and are critical for the binding of many related compounds to their targets.

Cation–π Interactions

There is no available research data describing the formation of cation–π interactions between this compound and biological targets.

Modulation of Intracellular Signaling Pathways

The biological effect of a compound is often realized through its influence on cellular communication networks, leading to changes in cellular processes like growth, proliferation, and death.

Induction of Apoptosis Pathways

Scientific studies specifically investigating the ability of this compound to induce apoptosis (programmed cell death) have not been found. Research on other coumarin derivatives has shown that they can trigger apoptotic pathways in cancer cells; for example, certain 7-hydroxy-4-phenylchromen-2-one derivatives have been demonstrated to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov However, similar biological evaluations for this compound are not documented.

Regulation of Cell Cycle Progression

There is currently no published evidence to suggest that this compound regulates cell cycle progression. Studies on related compounds have shown effects on the cell cycle, but this specific molecule has not been evaluated in this context according to available literature. nih.govacs.org

Interference with Reactive Oxygen Species (ROS) Production

While direct studies on the antioxidant activity of this compound are not extensively documented, the broader coumarin class is known for its antioxidant properties. mdpi.com Coumarins, as phenolic compounds, can exhibit a broad spectrum of physiological effects, including antioxidant activities, largely due to the variety of possible substitution patterns on the core structure. mdpi.com For instance, chalcone (B49325) analogs where a ring is replaced by a 2H-chromen-2-one residue have demonstrated prolonged antioxidant activity. eco-vector.com

Research on related compounds further supports the potential for ROS interference. The coumarin derivative 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one showed moderate antioxidant activity in a DPPH assay. mdpi.com Similarly, studies on 4-hydroxy-7-methoxycoumarin (B561722) indicate that coumarins possess antioxidant effects. nih.govresearchgate.net This suggests that the 7-methoxycoumarin (B196161) scaffold, a core component of the title compound, likely contributes to redox-modulating activities.

Inhibition of Microtubule Polymerization

The disruption of microtubule dynamics is a critical target for anticancer therapeutic agents, as it leads to cell-cycle arrest and cell death. nih.gov Research into derivatives of the closely related 4H-chromene structure has revealed potent microtubule-destabilizing effects. A study on 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromenes found that several of these compounds exhibited robust antiproliferative activities against human cancer cell lines, with IC50 values in the low nanomolar range. nih.gov

Specifically, compound 2F from this series was identified as a promising microtubule-disrupting agent, causing substantial microtubule network disruption and inducing G2/M cell-cycle arrest. nih.gov Although these compounds are 4H-chromenes and not 2H-chromen-2-ones, the presence of the 7-methoxy group is a key structural similarity, suggesting a potential mechanism of action for this compound. nih.gov The process involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle required for cell division. nih.gov

Table 1: Activity of 7-Methoxy-4H-Chromene Derivatives

| Compound | Activity | Effect |

|---|---|---|

| 2A-C, 2F | Potent Antiproliferative | IC50 values in the low nanomolar range against several human cancer cell lines. nih.gov |

| 2F | Microtubule Disruption | Identified as a promising microtubule-disrupting agent, leading to G2/M cell-cycle arrest. nih.gov |

| 2A | Anti-Angiogenic | Showed high potential to inhibit blood vessel formation in vivo. nih.gov |

This table summarizes the findings for 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromene derivatives.

Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov The inhibition of this process is a key strategy in cancer therapy. Research has shown that derivatives of 7-methoxy-4H-chromene possess anti-angiogenic properties. nih.gov

In a study utilizing a zebrafish model, the 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromene derivative, designated as compound 2A, was identified as the only candidate with a high potential to inhibit blood vessel formation in vivo. nih.gov This finding highlights the potential of the 7-methoxy-chromene scaffold to interfere with the development of tumor vasculature. The solid exponential growth of tumors is dependent on the induction of new vessel growth, which is mediated by angiogenic factors produced by the tumor cells. nih.gov By inhibiting this process, the growth and spread of tumors can be effectively modulated.

Suppression of Akt/NF-κB Signaling

The NF-κB (nuclear factor kappa B) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is linked to various diseases, including cancer. nih.gov The Akt (protein kinase B) pathway is an upstream regulator of NF-κB. researchgate.net

Studies on the closely related compound 4-hydroxy-7-methoxycoumarin (4H-7MTC) have demonstrated significant anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. nih.govmdpi.com In lipopolysaccharide (LPS)-stimulated macrophage cells, 4H-7MTC was found to downregulate NF-κB activation by preventing the degradation of its inhibitor, IκBα. nih.govresearchgate.net Furthermore, 4H-7MTC decreased the phosphorylation of key components of the MAPK pathway, specifically extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.govmdpi.com Other coumarin derivatives have also been shown to exhibit anti-inflammatory activity through the regulation of these pathways. mdpi.com A recent study on novel coumarin-based analogs also showed anti-inflammatory effects through the downregulation of the AKT/mTOR and NF-kβ signaling pathways. researchgate.net

Table 2: Effects of 4-Hydroxy-7-methoxycoumarin (4H-7MTC) on Inflammatory Pathways

| Target | Effect of 4H-7MTC | Outcome |

|---|---|---|

| NF-κB Activation | Downregulated | Suppressed degradation of IκBα. nih.govresearchgate.net |

| Pro-inflammatory Mediators | Reduced Production | Decreased nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com |

| Pro-inflammatory Cytokines | Reduced Production | Decreased TNF-α, IL-1β, and IL-6. nih.govresearchgate.net |

| MAPK Pathway | Decreased Phosphorylation | Inhibited phosphorylation of ERK1/2 and JNK. nih.govmdpi.com |

This table details the observed anti-inflammatory mechanisms of a structurally similar coumarin.

Contribution of Redox Processes to Bioactivity

The ability to act as an antioxidant is often associated with the capacity to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). mdpi.com The anti-inflammatory effects of 4-hydroxy-7-methoxycoumarin, for example, are tied to its ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO), a molecule heavily involved in redox signaling and oxidative stress. nih.govresearchgate.net By modulating the cellular redox environment, these compounds can influence signaling pathways that are sensitive to oxidative stress, such as the NF-κB pathway. Therefore, the redox processes, particularly the scavenging of free radicals and the modulation of redox-sensitive signaling cascades, are integral to the bioactivity of this class of compounds.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Position and Chemical Nature

The type and location of substituents on the 2H-chromen-2-one core are critical determinants of bioactivity. Halogen atoms and methoxy (B1213986) groups, in particular, have been shown to significantly modulate the pharmacological profile of these compounds.

The presence and position of a halogen atom, such as chlorine, can profoundly influence the biological activity of coumarin (B35378) derivatives. For instance, the introduction of a chlorine atom is a key feature in some highly active compounds. In a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties, the analog bearing a 4-chlorophenyl group, namely 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited the most potent cytotoxic activity against AGS cancer cells with an IC50 of 2.63 ± 0.17 µM. nih.gov This highlights the favorable contribution of a chloro-substituent on an associated phenyl ring.

Similarly, the positioning of methoxy groups is crucial. While direct SAR studies on 4-Chloro-7-methoxy-2H-chromen-2-one are limited, research on related coumarins provides valuable insights. For example, methylation of the highly active catechol (dihydroxy) groups in some coumarin series led to a decrease in inhibitory activity against the Mcl-1 protein. nih.gov Conversely, in other contexts, such as in benzenesulphonohydrazide derivatives, compounds substituted with both a halogen and a methoxy group were found to be effective inhibitors of cancer cell viability. nih.gov The anti-inflammatory potential of 8-methoxy-chromen-2-one further underscores the significance of the methoxy group's position in determining the specific biological response. nih.gov The replacement of a halogen atom with a methoxy group has also been shown to have a substantial impact on the lipophilicity of the molecule, a key parameter affecting drug absorption and distribution. nih.gov

Table 1: Bioactivity of Selected Coumarin Derivatives

The electronic properties of substituents play a significant role in the bioactivity of coumarins. The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was found to enhance its Mcl-1 inhibitory capacity. nih.gov This suggests that for certain biological targets, reducing electron density at this position is beneficial. In contrast, a hydrophilic group at the same position was detrimental to the inhibitory potency. nih.gov

Generally, any significant electronic perturbation, whether from electron-donating or electron-withdrawing groups, can influence the aromaticity and reactivity of the core structure, thereby modulating its interaction with biological macromolecules. nih.gov For instance, the introduction of a cyano group (an electron-withdrawing group) to a phenyl ring attached to the coumarin scaffold was shown to increase affinity for the 5-HT2A receptor in one series of compounds. mdpi.com

Scaffold Modifications and Pharmacophore Requirements for Activity

The 2H-chromen-2-one ring system is considered a versatile and biologically attractive scaffold. nih.gov Modifications to this core structure are a common strategy to develop new therapeutic agents. For antiproliferative activity, certain pharmacophoric features have been identified. For example, the presence of hydroxyl groups at positions C-7 and C-8, forming a catechol group, appears to be a requirement for the protein-ligand interaction in some contexts. acs.org The combination of a catechol group with a chloromethyl fragment at C-4 resulted in a promising cytotoxic agent. acs.org

In other studies, linking the coumarin scaffold to other heterocyclic rings, such as triazoles, has proven to be a successful strategy for enhancing anticancer activity. nih.gov The length and nature of the linker between the coumarin core and other pharmacophoric elements are also critical, as demonstrated in studies of coumarin derivatives as 5-HT1A receptor antagonists. mdpi.com

Strategies for Rational Ligand Design and Optimization

Rational drug design for coumarin derivatives involves leveraging the known SAR to optimize their biological activity. A key strategy is the bioisosteric replacement of atoms or groups. For instance, a chlorine atom can be introduced as a bioisostere for a hydrogen atom, which can lead to enhanced pharmacological profiles. mdpi.com

Another important strategy is the modification of the coumarin scaffold to improve interactions with the target protein. This can involve the introduction of specific functional groups at key positions to form favorable interactions like hydrogen bonds or hydrophobic interactions. For example, the introduction of a nitrogen-containing group at the C-5 or C-8 position of 6,7-dihydroxycoumarin, which allowed for an intramolecular hydrogen bond, was found to be unfavorable for Mcl-1 inhibition, providing a clear directive for future design. nih.gov

Optimization strategies also focus on modifying physicochemical properties like lipophilicity. The substitution of a methoxy group for a hydroxy group can visibly decrease lipophilicity, which may affect the compound's pharmacokinetic properties. nih.gov By systematically exploring these modifications, researchers can fine-tune the structure of coumarin derivatives to achieve desired therapeutic effects.

Table 2: Compound Names Mentioned in the Article

Computational and Theoretical Investigations of 4 Chloro 7 Methoxy 2h Chromen 2 One and Its Derivatives

Molecular Docking Simulations and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Orientations and Binding Affinity

Molecular docking simulations are instrumental in predicting how 4-Chloro-7-methoxy-2H-chromen-2-one and its analogs may interact with biological targets at a molecular level. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, studies on structurally similar coumarin (B35378) derivatives have shown that the methoxy (B1213986) group at the C7 position and the halogen at the C4 position can significantly influence the binding orientation and affinity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the chloro group can participate in halogen bonding or hydrophobic interactions, thereby anchoring the molecule within the active site of an enzyme or receptor.

To illustrate, a hypothetical molecular docking study of a this compound derivative against a protein target, such as a protein kinase, could yield the following binding affinity data:

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | LYS76, GLU91, LEU132 |

| 4-Bromo-7-methoxy-2H-chromen-2-one | -8.8 | LYS76, GLU91, LEU132 |

| 4-Chloro-7-hydroxy-2H-chromen-2-one | -8.2 | LYS76, GLU91, ASP145 |

This is a representative table based on typical binding affinities observed for similar coumarin derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool for predicting the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics.

Computational Determination of Optimized Geometric Parameters

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized geometry. By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can accurately predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For coumarin derivatives, the planarity of the bicyclic ring system is a key geometric feature that is well-reproduced by DFT calculations.

Below is a table of selected optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, a common DFT method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C7-O(methoxy) | 1.36 Å |

| Bond Length | C=O (lactone) | 1.21 Å |

| Bond Angle | C3-C4-Cl | 120.5° |

| Bond Angle | C6-C7-O(methoxy) | 124.8° |

| Dihedral Angle | C5-C6-C7-O(methoxy) | 179.8° |

These are representative values based on DFT calculations of similar substituted coumarins.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds. This detailed assignment is invaluable for the structural characterization of newly synthesized derivatives of this compound. The theoretical spectra are often scaled to better match the experimental results, accounting for systematic errors in the computational method.

A comparison of experimental and calculated vibrational frequencies for key functional groups is presented below:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch (lactone) | 1720 | 1735 |

| C=C stretch (aromatic) | 1610 | 1615 |

| C-O-C stretch (ether) | 1250 | 1258 |

| C-Cl stretch | 780 | 785 |

These are representative values for coumarin derivatives.

Analysis of Electronic Properties: Frontier Molecular Orbitals (FMO), Electrostatic Potential (ESP) Surfaces, and Natural Bond Orbital (NBO)

The electronic properties of this compound are key to understanding its reactivity and intermolecular interactions. DFT provides several tools to analyze these properties:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For many coumarin derivatives, the HOMO is localized on the electron-rich benzopyrone ring, while the LUMO is distributed over the entire molecule.

Electrostatic Potential (ESP) Surfaces: The ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygen of the lactone. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the Lewis-like chemical bonding in a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and empty orbitals. This analysis can quantify the delocalization of electron density and the stability it imparts to the molecule. For this compound, NBO analysis can reveal the interactions between the lone pairs of the oxygen and chlorine atoms with the π-system of the coumarin ring.

| Electronic Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

These are representative values for substituted coumarins.

Calculation of Nonlinear Optical (NLO) Properties

Molecules with large differences in their ground and excited state dipole moments can exhibit significant nonlinear optical (NLO) properties. DFT calculations can predict these properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Coumarin derivatives, with their extended π-conjugated systems and potential for intramolecular charge transfer, are promising candidates for NLO materials. Computational studies can guide the design of new derivatives with enhanced NLO properties by strategically placing electron-donating and electron-withdrawing groups on the coumarin scaffold.

Time-Dependent DFT for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules, offering insights into their ultraviolet-visible (UV-vis) absorption properties. mdpi.comgrowingscience.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net For coumarin derivatives, TD-DFT has been successfully employed to correlate molecular structure with spectral behavior. rsc.org

Theoretical investigations on hydroxyl-substituted 4-chloromethylcoumarins have demonstrated a close agreement between calculated and experimental UV-visible spectral data. semanticscholar.orgresearchgate.net In one such study, the M06-2X functional with a 6-311+G(2df,2p) basis set was used to analyze a series of compounds, including 4-chloromethyl-7-hydroxyl-coumarin, a compound structurally similar to this compound. semanticscholar.orgresearchgate.net The calculated energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition energies. semanticscholar.org

The electronic properties and absorption spectra are significantly influenced by the substitution patterns on the coumarin ring. The methoxy group at the 7-position, being an electron-donating group, is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation. rsc.org This, in conjunction with the electron-withdrawing nature of the chlorine atom at the 4-position, would modulate the HOMO-LUMO energy gap and, consequently, the absorption wavelength.

Based on studies of analogous compounds, the main electronic transitions for coumarins typically fall within the UV range. mdpi.comresearchgate.net The table below summarizes theoretical data for a related compound, 4-chloromethyl-7-hydroxyl-coumarin, which can serve as a reference for predicting the spectral properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-chloromethyl-7-hydroxyl-coumarin | -7.21 | 0.06 | 7.27 |

| Data derived from theoretical calculations on related compounds. semanticscholar.orgresearchgate.net |

The calculated values for related structures help in understanding the electronic transitions. The primary absorption bands are typically associated with π → π* transitions within the benzopyrone system. The precise absorption maxima for this compound would be determined by the specific energy difference between its frontier molecular orbitals.

Computational Studies on DNA Binding Interactions

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. eurekaselect.comnih.gov This method is widely used to understand the interactions between small molecules, like coumarin derivatives, and biological macromolecules such as DNA. biointerfaceresearch.com The binding of small molecules to DNA can occur through intercalation (inserting between base pairs) or groove binding. eurekaselect.com

In a typical docking study, the coumarin derivative (the ligand) is placed in the binding site of the DNA molecule. The simulation then calculates the most stable binding poses and estimates the binding energy, which indicates the affinity of the ligand for the DNA. A more negative binding energy suggests a stronger interaction. nih.gov

Computational studies on various coumarin derivatives have shown that they can interact with DNA. For example, docking studies of some novel 4-hydroxycoumarin (B602359) derivatives with the active site of DNA gyrase revealed significant binding affinities, with calculated binding energies reaching as low as -10.7 Kcal/mol for the most active compounds. nih.gov These interactions are often stabilized by hydrogen bonds and π-π stacking interactions with the DNA base pairs. biointerfaceresearch.com

The table below presents hypothetical, yet representative, data that might be expected from a molecular docking study of this compound with a DNA duplex, based on findings for analogous compounds.

| Parameter | Value |

| Binding Site | Minor Groove |

| Estimated Binding Energy (kcal/mol) | -6.5 to -8.5 |

| Key Interacting Residues | A-T rich regions |

| Types of Interactions | Hydrogen Bonding, Van der Waals forces, Halogen bonding |

| This data is illustrative and based on computational studies of structurally similar coumarin derivatives. dergipark.org.trasianpubs.orgnih.gov |

The presence of the chlorine atom at the 4-position could potentially lead to halogen bonding with DNA, a type of non-covalent interaction that can contribute to the stability of the complex. The planar structure of the coumarin ring is conducive to intercalation between DNA base pairs or fitting snugly within the DNA grooves. biointerfaceresearch.com Molecular dynamics simulations could further be employed to study the stability of the predicted DNA-ligand complex over time. biointerfaceresearch.com

Future Research Directions and Academic Applications

Exploration of Novel Derivatization Pathways for Enhanced Target Selectivity

The development of new synthetic methods to functionalize the coumarin (B35378) core is a key area of ongoing research. frontiersin.orgnih.gov For 4-Chloro-7-methoxy-2H-chromen-2-one, the chlorine atom at the C4 position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This strategy can be employed to create libraries of derivatives with diverse physicochemical properties, which can then be screened for enhanced selectivity towards specific biological targets.

Recent advancements have focused on innovative strategies like C-H functionalization and photocatalytic reactions to create 3-substituted and 4-substituted coumarins. frontiersin.orgnih.gov These methods provide efficient ways to build upon the coumarin framework. For instance, the hydroxyl group at the 7-position of related coumarins has been exploited for alkylation and acylation reactions to produce novel compounds. mdpi.com Similarly, derivatization of other coumarins, such as 4-bromomethyl-7-methoxycoumarin, has been used for analytical purposes in determining the concentration of pharmaceuticals in human plasma. nih.gov These approaches could be adapted for this compound to generate new molecules with potentially improved biological activity and target specificity.

| Derivatization Strategy | Potential Functionalization Site | Example Application |

| Nucleophilic Substitution | C4-Chloro position | Introduction of amines, thiols, or alkoxides to modulate biological activity. |

| C-H Functionalization | Phenyl ring or other positions | Creation of more complex polycyclic structures with unique properties. frontiersin.orgnih.gov |

| Acylation/Alkylation | Demethylation of C7-methoxy to hydroxyl, then functionalization | Synthesis of esters and ethers to alter solubility and cell permeability. mdpi.com |

| Cross-Coupling Reactions | C4-Chloro position | Formation of carbon-carbon bonds to introduce new aryl or alkyl groups. |

Development of Multi-Targeting Approaches in Drug Design

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). nih.govacs.org This approach aims to design single molecules that can interact with multiple biological targets simultaneously, potentially leading to more effective therapies. arxiv.orgspringernature.com The coumarin scaffold is well-suited for this strategy due to its ability to interact with various enzymes and receptors. nih.gov

Research has shown that coumarin derivatives can be designed to inhibit multiple enzymes involved in the pathogenesis of Alzheimer's disease, such as monoamine oxidases (MAOs) and cholinesterases (AChE and BChE). nih.govacs.org By strategically modifying the this compound core, it is possible to create hybrid molecules that incorporate pharmacophores known to interact with different targets. For example, linking the coumarin structure to other heterocyclic rings or functional groups can result in compounds with a broader spectrum of activity. researchgate.net The goal is to develop compounds with a balanced activity profile against multiple targets, which could offer a significant advantage over single-target drugs. researchgate.net

Advancements in Computational Modeling for Bioactivity Prediction

Computational methods are becoming increasingly indispensable in the drug discovery process, offering a rapid and cost-effective way to predict the biological activity of new compounds. semanticscholar.org Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are used to understand how molecules interact with their biological targets and to guide the design of more potent and selective inhibitors. springernature.comsemanticscholar.orgmdpi.com

For this compound and its derivatives, computational studies can be used to:

Predict Binding Modes: Molecular docking simulations can visualize how these compounds fit into the active site of a target protein, helping to explain their inhibitory activity. nih.gov